Bidisomide
Overview
Description
Bidisomide is a chemical compound known for its antiarrhythmic properties. It is primarily used in the treatment of ventricular and supraventricular tachycardias. The compound is characterized by its ability to decrease the rate of rise of the action potential upstroke in cardiac tissues, thereby stabilizing the heart’s rhythm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bidisomide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the reaction of 2-chlorobenzyl chloride with piperidine to form 2-chlorobenzylpiperidine. This intermediate is then reacted with butyryl chloride to yield the final product, this compound. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Bidisomide undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the compound with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bidisomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antiarrhythmic agents.
Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.
Medicine: Primarily used in clinical studies for the treatment of cardiac arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and formulations.
Mechanism of Action
Bidisomide exerts its effects by blocking sodium channels in cardiac cells. This action reduces the rate of rise of the action potential upstroke, thereby stabilizing the heart’s rhythm. The compound also affects other ion channels, contributing to its overall antiarrhythmic properties. The primary molecular targets include the sodium channels and the pathways involved in cardiac excitation and conduction .
Comparison with Similar Compounds
Disopyramide: Another antiarrhythmic agent with similar sodium channel blocking properties.
Mexiletine: A class IB antiarrhythmic agent used for similar indications.
Lidocaine: A well-known local anesthetic and antiarrhythmic agent.
Uniqueness of Bidisomide: this compound is unique in its ability to affect multiple ion channels, providing a broader spectrum of antiarrhythmic activity. It also has a higher therapeutic index compared to some other antiarrhythmic agents, making it a safer option for clinical use .
Properties
IUPAC Name |
2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEPPJFJSNSNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869599 | |
Record name | Bidisomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116078-65-0 | |
Record name | Bidisomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116078-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bidisomide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bidisomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIDISOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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